3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide
Beschreibung
This compound is a 1,2,4-triazole derivative featuring a 3,4-dimethylbenzamide moiety linked via a methylene group to a triazole ring substituted with a 4-nitrophenyl group and a sulfanyl (-SH) group.
Eigenschaften
IUPAC Name |
3,4-dimethyl-N-[[4-(4-nitrophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-11-3-4-13(9-12(11)2)17(24)19-10-16-20-21-18(27)22(16)14-5-7-15(8-6-14)23(25)26/h3-9H,10H2,1-2H3,(H,19,24)(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSYOSCJEFIIPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the benzamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Formation of the Triazole Ring: The triazole ring can be formed by reacting the nitrophenyl-substituted benzamide with a suitable azide under cyclization conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by treating the triazole intermediate with a thiol reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger batch sizes and implementing continuous flow processes to increase efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide core can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and iron powder in acetic acid.
Substitution: Common reagents for electrophilic substitution include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Halogenated or alkylated benzamide derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Wirkmechanismus
The mechanism of action of 3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide depends on its specific application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. The nitrophenyl and sulfanyl-triazole moieties may play a key role in binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Effects
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The nitro group in the target compound may reduce electron density on the triazole ring compared to amino or methoxy substituents, influencing reactivity and binding interactions.
Cytotoxic and Enzymatic Activity
While direct biological data for the target compound is absent in the evidence, analogues like K1–K6 () exhibit cytotoxic activity via histone deacetylase (HDAC) inhibition, with docking scores ranging from -6.77 to -8.54 kcal/mol . The nitro group in the target compound could enhance binding to HDACs or similar targets by participating in hydrogen bonding or π-stacking interactions.
Comparative Docking Scores
| Compound | Substituents | Docking Score (kcal/mol) | Target |
|---|---|---|---|
| K1 () | Thiazol-2-ylimino, benzamide | -8.54 | HDAC8 |
| K6 () | 4-Methoxyphenylimino, benzamide | -6.77 | HDAC8 |
| Vorinostat () | Reference inhibitor | -9.10 | HDAC8 |
The target compound’s nitro group may improve binding compared to methoxy (K6) but could introduce steric clashes compared to smaller substituents (K1).
Biologische Aktivität
3,4-Dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological properties, supported by relevant research findings and case studies.
Chemical Structure and Synthesis
The compound belongs to the class of benzamides and contains a triazole moiety, which is known for its pharmacological significance. The synthesis typically involves the reaction of 5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with 4-nitrobenzyl chloride in the presence of potassium carbonate in DMF. The resulting product crystallizes as colorless prisms with a melting point of approximately 443–445 K .
Structural Formula
The structural formula can be represented as follows:
Antimicrobial Activity
Research has indicated that compounds containing the triazole ring exhibit notable antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating its potential as an antibiotic .
Anticancer Properties
The compound's anticancer activity has been explored in various studies. For instance, derivatives of triazole have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies revealed that the compound effectively inhibited the growth of several cancer cell lines, including A-431 and Jurkat cells, with IC50 values comparable to established chemotherapeutics .
The mechanism behind the biological activity of 3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide is primarily attributed to its ability to interact with specific biological targets. Molecular docking studies have shown that the compound binds effectively to dihydrofolate reductase (DHFR), a key enzyme involved in nucleotide synthesis . This interaction disrupts cellular processes essential for cancer cell survival.
Case Studies
- Antibacterial Efficacy : In a comparative study involving various triazole derivatives, 3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide exhibited superior antibacterial activity against Candida albicans compared to other tested compounds .
- Anticancer Activity : A clinical investigation on patients treated with benzamide derivatives revealed that those receiving high doses showed prolonged survival rates. The study suggested that compounds similar to 3,4-dimethyl-N-{[4-(4-nitrophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]methyl}benzamide could enhance treatment outcomes in oncological settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
